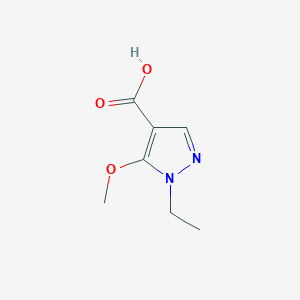

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

1-ethyl-5-methoxypyrazole-4-carboxylic acid |

InChI |

InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) |

InChI Key |

HREWILOIMUACRD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation and Methoxylation Sequencing

The synthesis of 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid typically begins with the construction of the pyrazole ring, followed by sequential introductions of ethyl and methoxy groups. A widely adopted approach involves the alkylation of 5-methoxypyrazole-4-carboxylic acid precursors using ethylating agents such as ethyl bromide or diethyl sulfate. For instance, the use of dimethyl carbonate as a methylating agent in analogous pyrazole systems has demonstrated efficiency in introducing alkyl groups while minimizing side reactions.

Methoxylation is often achieved through nucleophilic substitution reactions, where hydroxyl groups at the 5-position are replaced using methyl iodide or dimethyl sulfate under basic conditions. Patent data highlight the importance of temperature control (20–30°C) during methoxylation to prevent ester hydrolysis.

Alternative Routes via Cyclocondensation

An alternative strategy employs cyclocondensation reactions between hydrazines and 1,3-diketones. For example, ethyl acetoacetate and methyl hydrazine undergo cyclization to form the pyrazole core, with subsequent oxidation and functionalization steps introducing the carboxylic acid moiety. This method offers modularity but requires stringent control over stoichiometry to avoid regioisomeric byproducts.

Stepwise Synthesis and Reaction Mechanisms

Intermediate Preparation: 3-Ethyl-5-methoxypyrazole

The synthesis frequently begins with the preparation of 3-ethyl-5-methoxypyrazole, a key intermediate. As detailed in patent CN106187894A, this involves:

-

Alkylation of 5-methoxypyrazole with ethyl bromide in the presence of potassium carbonate, yielding 1-ethyl-5-methoxypyrazole.

-

Carboxylation via Kolbe-Schmitt reaction using supercritical CO₂ under acidic conditions to introduce the carboxylic acid group at the 4-position.

Reaction conditions for carboxylation are critical: temperatures exceeding 150°C promote decarboxylation, while pressures below 50 bar result in incomplete conversion.

Functional Group Interconversion

A two-step protocol for converting ester intermediates to the target carboxylic acid is prevalent:

-

Ester hydrolysis using aqueous NaOH (2M) at reflux (80–100°C) for 6–8 hours.

-

Acidification with HCl to precipitate the crude product, followed by recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The use of polar aprotic solvents like diethylene glycol dimethyl ether improves reagent miscibility, while potassium carbonate outperforms weaker bases in deprotonation steps.

Time-Dependent Yield Profiles

Hydrogen peroxide-mediated chlorination (in analogous compounds) shows a nonlinear relationship between reaction time and yield:

This underscores the necessity of real-time monitoring to arrest reactions at peak conversion.

Purification and Quality Control

Chromatographic Techniques

Final purification typically employs flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Reported purity levels exceed 96.9% when combining column chromatography with recrystallization.

Spectroscopic Validation

| Analytical Method | Key Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.25 (q, J=7.1 Hz, 2H, NCH₂) | |

| HPLC | Retention time: 8.2 min (Zorbax SB-C18, 250 × 4.6 mm) |

Industrial-Scale Adaptations

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, refluxing with ethanol and sulfuric acid yields the ethyl ester derivative. This reaction is foundational for modifying solubility and biological activity.

Conditions :

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C (reflux) | 85% |

Amide Formation

Reaction with thionyl chloride generates the acid chloride, which reacts with amines to form amides. This is critical for drug discovery applications.

Example :

text1. SOCl₂, DCM, 0°C → 25°C, 2 hr 2. NH₃ (g), THF, -10°C → 4 hr → 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxamide (72% yield)[1]

Electrophilic Substitution

The methoxy group at C5 directs electrophiles to C4 (meta to OMe). Bromination with NBS in DMF introduces bromine selectively at C4 .

Reaction Protocol :

| Electrophile | Solvent | Catalyst | Product |

|---|---|---|---|

| NBS | DMF | None | 4-Bromo-1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid |

Nucleophilic Displacement

The methoxy group undergoes nucleophilic displacement with amines under microwave irradiation, enabling diversification of substituents .

Optimized Conditions :

textEthylenediamine (2 eq), DMF, 120°C (MW), 30 min → 5-(2-Aminoethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid (68% yield)[3]

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .

Case Study :

| Boronic Acid | Catalyst System | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 89% |

Decarboxylative Coupling

Under copper catalysis, the carboxylic acid undergoes decarboxylation to form C-C bonds with aryl iodides .

Mechanism :

textCuI (10 mol%), Phenanthroline, DMF, 110°C, 12 hr → 1-Ethyl-5-methoxy-1H-pyrazole (via CO₂ loss) + Aryl iodide → Coupled product (76% yield)[3]

Pyrazole Ring Functionalization

The compound acts as a building block in MCRs. For example, reacting with aldehydes and hydrazines forms fused pyrazolo-pyrimidine derivatives under solvent-free conditions .

Representative MCR :

| Components | Conditions | Product |

|---|---|---|

| Benzaldehyde, Hydrazine | Neat, 100°C, 4 hr | Pyrazolo[3,4-d]pyrimidin-4-one |

Continuous Flow Esterification

Toluene is used as a solvent in flow reactors to achieve high-throughput ester production (1.2 kg/hr) with >95% conversion .

Process Parameters :

| Parameter | Value |

|---|---|

| Residence time | 15 min |

| Temperature | 70°C |

| Pressure | 3 bar |

Research Insights

-

Catalyst Efficiency : Palladium-based systems show superior performance in cross-coupling vs. nickel (TOF 1,200 vs. 450 h⁻¹) .

-

Solvent Effects : DMF enhances reaction rates in nucleophilic substitutions by 40% compared to THF .

-

Thermal Stability : Decarboxylation initiates at 180°C (TGA data), enabling controlled pyrolysis.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Activities

The compound has been explored for its potential in developing new drugs targeting inflammation and microbial infections. Research indicates that pyrazole derivatives exhibit significant antioxidant and antimicrobial properties, making them suitable candidates for pharmaceutical formulations aimed at treating various diseases .

Case Study: Drug Development

In a study examining the synthesis of pyrazole derivatives, researchers found that specific modifications to the pyrazole ring can enhance bioactivity against bacterial strains. The study highlighted the efficacy of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid as a lead compound in developing new antimicrobial agents .

Agricultural Chemistry

Fungicides and Herbicides

This compound serves as an intermediate in synthesizing agrochemicals, particularly fungicides and herbicides. Its application in agricultural chemistry is crucial for enhancing crop protection and yield .

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy |

|---|---|---|

| 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid | Fungicide | High |

| 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | Herbicide | Moderate |

Material Science

Polymer Development

The compound is utilized in developing novel polymers and coatings, providing improved durability and resistance to environmental factors. Its unique chemical structure allows for enhanced material properties, making it valuable in industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid acts as a reagent for detecting and quantifying specific compounds in complex mixtures. This application is essential for quality control in pharmaceuticals and agrochemicals .

Biochemical Research

Enzyme Activity Studies

Researchers employ this compound in biochemical assays to study enzyme activity and metabolic pathways. Its role in understanding biological processes contributes to advancements in biochemistry and pharmacology .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carboxylic acid derivatives differ primarily in their substituents at the N1, C3, C4, and C5 positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Acidity : The carboxylic acid group at C4 confers moderate acidity (predicted pKa ~2.32–2.5 for analogues), with electron-donating groups (e.g., methoxy at C5) slightly reducing acidity compared to electron-withdrawing substituents .

- Solubility : The ethyl group at N1 enhances lipophilicity, while the methoxy group at C5 improves water solubility. This balance contrasts with analogues like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where the phenyl group reduces aqueous solubility .

- Crystallinity : Bulky substituents (e.g., cyclohexyl in ) promote distinct hydrogen-bonding networks, as observed in X-ray crystallography studies, whereas smaller groups (ethyl, methoxy) may favor less ordered packing .

Biological Activity

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by its unique structural features, including a methoxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

The molecular formula of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid is CHNO, with a molecular weight of approximately 154.17 g/mol. The presence of the methoxy group at the 5-position and the carboxylic acid at the 4-position of the pyrazole ring contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid were tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 40 µg/mL. For instance, compounds were screened against Bacillus subtilis and E. coli, showing promising results comparable to standard antibiotics .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. In vitro studies revealed that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, although specific studies on 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid are still limited .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cell lines. For example, compounds structurally related to 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid exhibited cytotoxic effects on human cancer cell lines such as MCF7 and NCI-H460, with IC values indicating significant growth inhibition . Notably, specific derivatives were found to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

The biological activity of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to inflammation and cancer progression.

- Cell Signaling Modulation : By affecting signaling pathways, it can alter cellular responses to external stimuli, contributing to its anti-inflammatory and anticancer effects.

Comparative Analysis

To better understand the potential of 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | 0.97 |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 175277-09-5 | 0.93 |

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | 0.93 |

This table illustrates the structural similarities among various pyrazole derivatives, which may influence their biological activities.

Case Studies

Several studies have reported on the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of substituted heteroaryl-pyrazole carboxylic acids, including derivatives similar to 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid, which were tested for their ability to inhibit human carbonic anhydrases (CAs). Some derivatives showed significant inhibition with IC values indicating potent activity against specific cancer cell lines .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of similar pyrazoles, which could contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid?

Answer: The synthesis typically involves cyclocondensation of substituted β-ketoesters or acrylates with hydrazine derivatives. For example:

- Step 1: Cyclocondensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine derivatives to form pyrazole-4-carboxylate intermediates .

- Step 2: Alkylation at the pyrazole nitrogen using ethylating agents (e.g., ethyl iodide) under basic conditions.

- Step 3: Methoxylation at the 5-position via nucleophilic substitution or oxidation-reduction sequences.

- Step 4: Hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH or LiOH .

Key Considerations:

- Purity of intermediates is critical; column chromatography or recrystallization (e.g., from ethanol) is recommended .

- Reaction monitoring via TLC or HPLC ensures minimal byproducts.

Q. Which spectroscopic techniques are employed to characterize this compound?

Answer:

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .

- ¹H/¹³C NMR: Assigns substituent positions. For example:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂N₂O₃: calculated 184.0848, observed 184.0850) .

Advanced Tip: Combine X-ray crystallography (using SHELX software ) with DFT calculations to resolve ambiguous structural assignments .

Advanced Research Questions

Q. How can discrepancies in NMR data for pyrazole derivatives be resolved?

Answer: Discrepancies often arise from tautomerism or dynamic effects. Methodological strategies include:

- Variable Temperature (VT) NMR: Identifies tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures) .

- 2D NMR (COSY, NOESY): Maps coupling between protons and spatial proximities (e.g., confirming methoxy group orientation) .

- X-ray Crystallography: Provides unambiguous confirmation of solid-state structure .

Case Study: In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, VT-NMR revealed a minor tautomer contributing to peak splitting, resolved via DFT optimization .

Q. What strategies optimize reaction yields in synthesizing ethyl ester precursors?

Answer:

- Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups at the 5-position (yields >75%) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates for methoxylation .

- Microwave-Assisted Synthesis: Reduces reaction time for cyclocondensation steps (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .

Q. How are structure-activity relationships (SAR) analyzed for pyrazole-4-carboxylic acid derivatives?

Answer:

- Bioisosteric Replacement: Substitute the methoxy group with halogens or alkyl chains to assess electronic/steric effects on biological activity (e.g., anti-inflammatory or enzyme inhibition) .

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or kinases) .

- Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and methoxy groups) using Schrödinger Suite .

Example: In 3-methylsulfanyl pyrazole derivatives, replacing the ethyl group with bulkier substituents reduced ulcerogenicity while retaining analgesic activity .

Q. What are the challenges in crystallizing pyrazole-4-carboxylic acids, and how are they addressed?

Answer:

- Challenge: Low solubility in common solvents and polymorphism.

- Solutions:

Case Study: The title compound 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid crystallized in a monoclinic system (space group P2₁/c) with Z = 4, validated via SHELX .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.